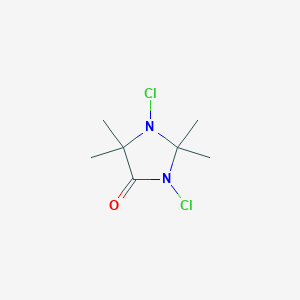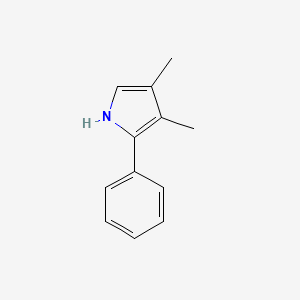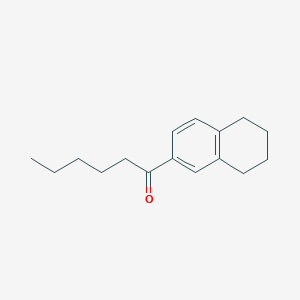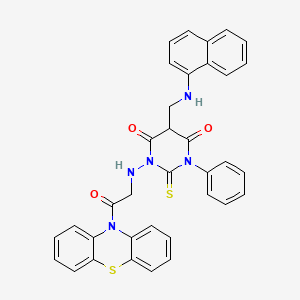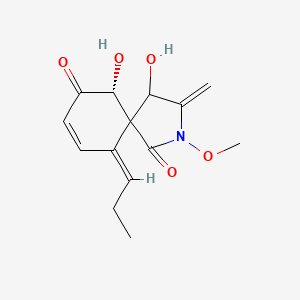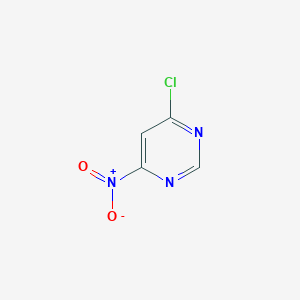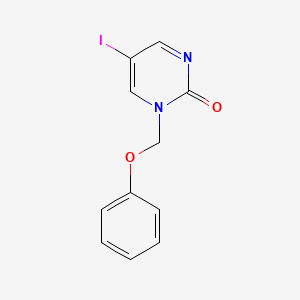
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an iodine atom at the 5-position, a phenoxymethyl group at the 1-position, and a pyrimidinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one typically involves the iodination of a pyrimidinone precursor. One common method is the reaction of 1-(phenoxymethyl)pyrimidin-2(1H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidinone core can be reduced to form dihydropyrimidinones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of 5-substituted pyrimidinones.
Oxidation Reactions: Formation of phenoxymethyl aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyrimidinones.
Aplicaciones Científicas De Investigación
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-2-amine
- 5-Bromo-1-(phenoxymethyl)pyrimidin-2(1H)-one
- 5-Fluoro-1-(phenoxymethyl)pyrimidin-2(1H)-one
Uniqueness
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs
Propiedades
| 116392-90-6 | |
Fórmula molecular |
C11H9IN2O2 |
Peso molecular |
328.11 g/mol |
Nombre IUPAC |
5-iodo-1-(phenoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H9IN2O2/c12-9-6-13-11(15)14(7-9)8-16-10-4-2-1-3-5-10/h1-7H,8H2 |
Clave InChI |
QVBOQYIHKBZXEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCN2C=C(C=NC2=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



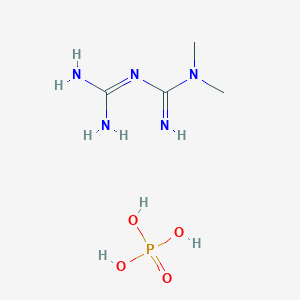
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
